molecular formula C21H17NO3 B391812 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B391812
M. Wt: 331.4g/mol
InChI Key: SDEIDCCPKCHFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines an indole core with a naphthyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multicomponent reactions. One common method is the condensation reaction between 2-naphthol, aromatic aldehydes, and other reagents under specific catalytic conditions . The reaction conditions often include the use of catalysts such as imidazole or isoquinoline, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties .

Scientific Research Applications

3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of an indole core with a naphthyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4g/mol

IUPAC Name

3-hydroxy-1-methyl-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C21H17NO3/c1-22-18-9-5-4-8-17(18)21(25,20(22)24)13-19(23)16-11-10-14-6-2-3-7-15(14)12-16/h2-12,25H,13H2,1H3

InChI Key

SDEIDCCPKCHFSQ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

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